molecular formula C17H30N2O B5480452 2-ethyl-8-[(3E)-hex-3-enoyl]-2,8-diazaspiro[5.5]undecane

2-ethyl-8-[(3E)-hex-3-enoyl]-2,8-diazaspiro[5.5]undecane

Cat. No.: B5480452
M. Wt: 278.4 g/mol
InChI Key: BGEZZASLRQQOJO-AATRIKPKSA-N
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Description

The compound “2-ethyl-8-[(3E)-hex-3-enoyl]-2,8-diazaspiro[5.5]undecane” is a spiro compound, which is a type of organic compound that has two rings sharing a single atom . The “diazaspiro” part suggests the presence of two nitrogen atoms in the spiro structure .


Molecular Structure Analysis

Spiro compounds are typically characterized by their ring structures and the single atom that is shared between them . In this case, the compound appears to have a spiro structure with two rings of five and five atoms, respectively, based on the “[5.5]” in the name .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms and the ethyl and hex-3-enoyl groups . The double bond in the hex-3-enoyl group could potentially undergo reactions typical of alkenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent atoms and groups . For example, the presence of nitrogen could influence its basicity, while the alkene in the hex-3-enoyl group could affect its reactivity .

Properties

IUPAC Name

(E)-1-(8-ethyl-2,8-diazaspiro[5.5]undecan-2-yl)hex-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-3-5-6-9-16(20)19-13-8-11-17(15-19)10-7-12-18(4-2)14-17/h5-6H,3-4,7-15H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEZZASLRQQOJO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)N1CCCC2(C1)CCCN(C2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)N1CCCC2(C1)CCCN(C2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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